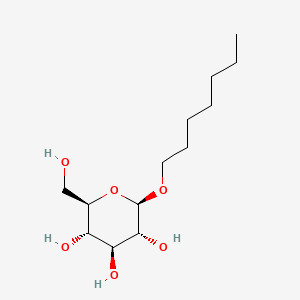

Heptyl beta-D-glucopyranoside

概要

説明

Heptyl beta-D-glucopyranoside is a non-ionic surfactant and biochemical reagent. It belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. This compound is composed of a heptyl group attached to a beta-D-glucopyranoside moiety. It is commonly used in biochemical research for its ability to solubilize membrane proteins and prepare lipid vesicles .

準備方法

Synthetic Routes and Reaction Conditions: Heptyl beta-D-glucopyranoside can be synthesized through the glycosylation of heptyl alcohol with glucose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:

Reactants: Heptyl alcohol and glucose.

Catalyst: Acid catalyst (e.g., sulfuric acid).

Conditions: The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as crystallization or chromatography to achieve the desired purity level .

化学反応の分析

Types of Reactions: Heptyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form corresponding acids.

Reduction: The compound can be reduced to form this compound alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products:

Oxidation: Formation of this compound acids.

Reduction: Formation of this compound alcohols.

Substitution: Formation of this compound derivatives with different functional groups.

科学的研究の応用

Biochemical Applications

Heptyl beta-D-glucopyranoside serves as a detergent for solubilizing membrane proteins, which is crucial for studying protein structure and function. Its amphiphilic nature allows it to interact with lipid bilayers, facilitating the extraction of membrane-bound proteins for further analysis .

Key Applications:

- Membrane Protein Solubilization: It is used in the preparation of lipid vesicles and for solubilizing membrane-bound proteins, aiding in structural studies and functional assays .

- Cell Culture: The compound is utilized in cell culture techniques to enhance the growth and viability of cells by modifying their microenvironment .

Pharmacological Research

In pharmacological contexts, this compound has been investigated for its cytotoxicity and potential therapeutic applications. Studies have shown that alkyl β-D-glucopyranosides exhibit varying levels of cytotoxicity based on their hydrophobic tail length, with longer chains generally increasing toxicity .

Case Study: Cytotoxicity Assessment

- A study examined the cytotoxic effects of triazole-linked alkyl β-D-glucopyranosides, including this compound, on Jurkat cells. The results indicated that increasing hydrophobic tail length correlates with increased cytotoxicity, with IC50 values ranging from 1198 μM to 24 μM as tail lengths increased from 8 to 16 carbons .

| Compound | Hydrophobic Tail | IC50 Value (μM) |

|---|---|---|

| 4a | C8H17 | 1198 |

| 4b | C10H21 | 171 |

| 4c | C12H25 | 89 |

| 4d | C14H29 | 53 |

| 4e | C16H33 | 24 |

Environmental Applications

This compound is recognized for its environmentally friendly properties as it is derived from renewable raw materials. Its low toxicity profile suggests potential applications in personal care products and food industries as a surfactant or emulsifier .

Potential Environmental Uses:

- Surfactant in Personal Care Products: Due to its biodegradable nature, it can be used as a safer alternative in cosmetic formulations.

- Food Industry Applications: Its properties may allow it to serve as an emulsifier in food products, enhancing texture and stability.

Material Science

In material science, this compound can be utilized in the development of novel materials due to its surfactant properties. It can assist in creating stable emulsions or dispersions necessary for various industrial applications.

Research Insights:

- The compound's ability to stabilize colloidal systems makes it valuable in the production of nanoparticles or other advanced materials where uniform dispersion is critical.

作用機序

The mechanism of action of heptyl beta-D-glucopyranoside involves its ability to interact with lipid bilayers and proteins. The heptyl group provides hydrophobic interactions with lipid tails, while the glucopyranoside moiety interacts with the hydrophilic head groups. This dual interaction allows the compound to solubilize membrane proteins and form stable lipid vesicles. The molecular targets include membrane proteins and lipid bilayers, and the pathways involved are related to membrane solubilization and stabilization .

類似化合物との比較

Heptyl beta-D-glucopyranoside can be compared with other similar compounds such as:

- Octyl beta-D-glucopyranoside

- Decyl beta-D-glucopyranoside

- Dodecyl beta-D-glucopyranoside

Uniqueness: this compound is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective in solubilizing membrane proteins without denaturing them .

生物活性

Heptyl beta-D-glucopyranoside is a non-ionic surfactant belonging to the class of alkyl glycosides, which are known for their diverse biological activities and applications in various fields, including cosmetics, pharmaceuticals, and food science. This article explores the biological activity of this compound, focusing on its cytotoxicity, enzymatic properties, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 274.34 g/mol. It is characterized by a hydrophobic heptyl chain (C7) attached to a glucopyranose moiety, which contributes to its surfactant properties.

1. Cytotoxicity

Research indicates that the cytotoxicity of alkyl beta-D-glucopyranosides varies with the length of the hydrophobic tail. For instance, studies have shown that increasing the alkyl chain length generally enhances cytotoxic effects against certain cell lines. In one study, the IC50 values for various alkyl beta-D-glucopyranosides were reported, demonstrating that this compound exhibits moderate cytotoxicity compared to shorter-chain counterparts.

| Compound | Hydrophobic Tail | IC50 Value (μM) |

|---|---|---|

| C8G1 | C8H17 | 1198 |

| C10G1 | C10H21 | 171 |

| C12G1 | C12H25 | 89 |

| C7G1 | C7H15 | ~663 |

The cytotoxic effects are associated with mechanisms such as apoptosis induction, where phosphatidylserine translocation serves as a marker for early apoptotic events in treated cells .

2. Enzymatic Properties

This compound can be synthesized through enzymatic processes involving glycosidases. For example, it can be produced via transglycosylation from lactose using β-galactosidases derived from microbial sources. This method not only enhances yield but also allows for more controlled synthesis conditions . The enzymatic preparation of this compound has been optimized to improve efficiency, yielding significant amounts suitable for industrial applications.

1. Cosmetic Industry

In cosmetics, this compound functions as an emulsifier and stabilizer in formulations such as creams and lotions. Its ability to enhance texture and moisture retention makes it valuable for skin care products .

2. Pharmaceutical Applications

As a solubilizing agent, this compound improves the bioavailability of poorly soluble drugs, thereby enhancing their therapeutic efficacy. Its role in drug formulation is critical, particularly for compounds that require improved solubility for effective absorption in biological systems .

3. Food Industry

This compound is also used as a food additive, contributing to texture and stability in various food products. Its safety profile has been evaluated in ecotoxicological studies, indicating low risk when used within recommended concentrations .

Case Study 1: Cytotoxicity Evaluation

A study conducted on Jurkat cells revealed that treatment with this compound resulted in significant phosphatidylserine externalization, indicating apoptotic activity. The study measured cell viability through MTS assays and flow cytometry to assess apoptosis markers .

Case Study 2: Enzymatic Synthesis Optimization

Research focused on optimizing the enzymatic synthesis of this compound demonstrated that using defatted meals from apricot kernels as a source of β-glucosidase significantly increased yields compared to traditional methods . This approach not only reduces costs but also enhances sustainability in production.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYWHLDTIVRJT-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78617-12-6 | |

| Record name | Heptyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPTYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。